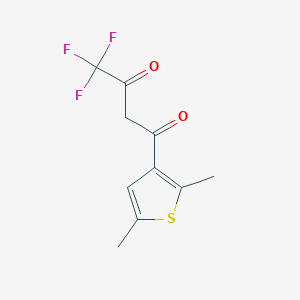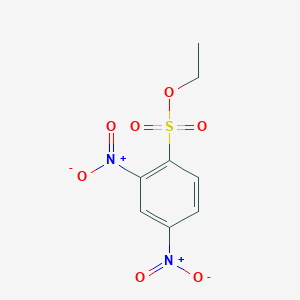![molecular formula C14H12 B14747233 (4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene CAS No. 266-28-4](/img/structure/B14747233.png)
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene is a monocyclic hydrocarbon that contains a conjugated system of double bonds. It belongs to the class of compounds known as annulenes, which are characterized by having alternating single and double bonds in a ring structure. This particular compound has a unique structure that makes it an interesting subject of study in the field of organic chemistry.
Preparation Methods
The synthesis of (4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor with the desired conjugated system. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of catalytic processes to increase the yield and efficiency of the synthesis.
Chemical Reactions Analysis
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketones, while reduction reactions can produce dihydro derivatives.
Scientific Research Applications
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene has several scientific research applications. In chemistry, it is used as a model compound to study the properties of conjugated systems and aromaticity. In biology, it can be used to investigate the interactions of aromatic compounds with biological molecules. In medicine, it has potential applications in the development of new drugs and therapeutic agents. In industry, it can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions due to the presence of alternating double bonds, which allows it to interact with different molecular pathways. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological interactions.
Comparison with Similar Compounds
(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene can be compared with other similar compounds, such as benzene and cyclooctatetraene. Unlike benzene, which is highly aromatic and stable, this compound exhibits different degrees of aromaticity depending on its conformation. Cyclooctatetraene, on the other hand, is non-aromatic due to its non-planar structure. The unique structure of this compound makes it an interesting compound for studying the effects of ring strain and conjugation on aromaticity.
References
Properties
CAS No. |
266-28-4 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
benzo[10]annulene |
InChI |
InChI=1S/C14H12/c1-2-4-6-10-14-12-8-7-11-13(14)9-5-3-1/h1-12H |
InChI Key |
INCRMYRLIQNUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C2C=CC=CC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



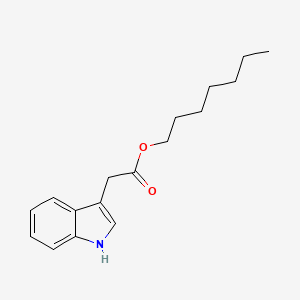
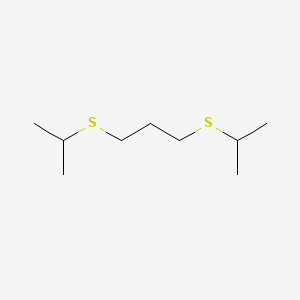
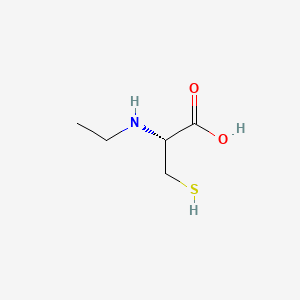
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)

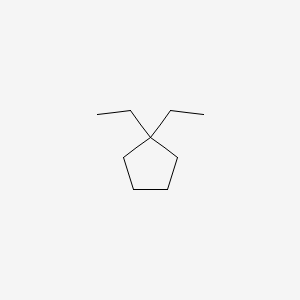
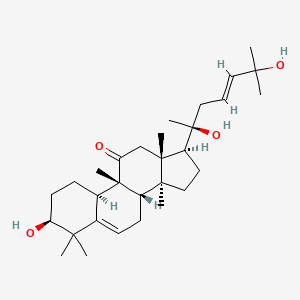

![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
